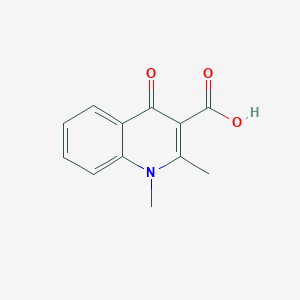

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

描述

属性

IUPAC Name |

1,2-dimethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEXTEPFIVECBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid: A Natural Product from Micromelum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a quinoline alkaloid that has been identified from a natural source. Quinoline alkaloids are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention from the scientific community due to their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the natural source, plausible isolation methods, and a proposed biosynthetic pathway for this compound, with a focus on providing practical information for researchers in natural product chemistry and drug discovery.

Natural Source

The sole reported natural source of this compound is the plant genus Micromelum. Specifically, it has been isolated from the herbs of a Micromelum species. The genus Micromelum, belonging to the family Rutaceae, is known to be a rich source of various bioactive secondary metabolites, including coumarins and other quinoline alkaloids.[2][3][4][5][6]

Data Presentation

While detailed quantitative data for the isolation of this compound from its natural source is not extensively available in the public domain, the following table summarizes its key chemical properties. This information is crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | Powder | |

| Storage | 2-8°C | |

| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | |

| InChI | InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) | |

| InChIKey | RDEXTEPFIVECBD-UHFFFAOYSA-N |

Note: The data presented is based on the general chemical information for the compound, as specific analytical data from the natural isolate is not available in the reviewed literature.

Experimental Protocols: A Proposed Method for Isolation

Based on established methods for the extraction of alkaloids from plant materials, particularly within the Rutaceae family, a detailed experimental protocol for the isolation and purification of this compound from Micromelum sp. is proposed below.

Plant Material Collection and Preparation

-

Collect fresh aerial parts (leaves and stems) of the Micromelum species.

-

Air-dry the plant material in the shade for 7-10 days until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

Acid-Base Partitioning

-

Suspend the crude methanolic extract in 5% aqueous hydrochloric acid (HCl, 500 mL).

-

Partition the acidic solution with dichloromethane (CH₂Cl₂, 3 x 500 mL) to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide (NH₄OH) solution.

-

Extract the basified aqueous solution with dichloromethane (3 x 500 mL) to obtain the crude alkaloid fraction.

-

Dry the combined dichloromethane extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to dryness to yield the total alkaloid extract.

Chromatographic Purification

-

Subject the total alkaloid extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid).

-

Isolate and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain the pure compound.

Structure Elucidation

-

Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and compare the data with reported values.

Below is a graphical representation of the proposed experimental workflow.

Proposed Biosynthetic Pathway

The biosynthesis of quinoline alkaloids generally proceeds from anthranilic acid, a key intermediate in the shikimate pathway. A plausible biosynthetic pathway for this compound is proposed to involve the condensation of N-methylanthranilic acid with a β-keto acid derivative, followed by cyclization and further modifications.

Conclusion

This compound represents a potentially valuable natural product from the Micromelum genus. While further research is required to fully elucidate its biological activity and to optimize its isolation from natural sources, this guide provides a foundational framework for researchers interested in exploring this and other related quinoline alkaloids. The proposed experimental protocol and biosynthetic pathway offer starting points for further investigation into the chemistry and biology of this compound. The diverse pharmacological activities associated with the quinoline scaffold underscore the potential of this natural product in drug discovery and development programs.

References

isolation of 1,2-Dimethylquinolin-4-one-3-carboxylic acid from Micromelum sp.

Technical Guide: Isolation of Quinoline Alkaloids from Micromelum sp.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific compound 1,2-Dimethylquinolin-4-one-3-carboxylic acid has not been reported as an isolated constituent from Micromelum sp. This guide, therefore, provides a generalized protocol for the isolation of quinoline alkaloids from plant sources, which can be adapted for Micromelum sp. based on the known chemical profile of the genus.

Introduction to Micromelum sp. and its Chemical Constituents

The genus Micromelum, belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites.[1] Phytochemical investigations of various Micromelum species, including M. minutum, M. integerrimum, and M. falcatum, have led to the isolation of a diverse range of compounds. The predominant classes of compounds found in this genus are coumarins, alkaloids (specifically quinoline and carbazole types), and flavonoids.[1][2][3] While a variety of alkaloids have been identified, the presence of 1,2-Dimethylquinolin-4-one-3-carboxylic acid has not been explicitly documented in the available scientific literature.

This technical guide presents a comprehensive, albeit generalized, methodology for the isolation of quinoline alkaloids from Micromelum sp., providing researchers with a foundational protocol to explore the alkaloidal content of this genus.

Generalized Experimental Protocol for Isolation of Quinoline Alkaloids

The following protocol outlines a standard procedure for the extraction and isolation of alkaloids from plant material. This method relies on the basic nature of alkaloids for selective extraction.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (e.g., leaves, stems, or roots) of the desired Micromelum species.

-

Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Maceration:

-

Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for a period of 3-7 days with occasional shaking.

-

Filter the extract and repeat the process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol or hexane followed by methanol) in a Soxhlet apparatus for 24-48 hours.

-

Concentrate the resulting extract under reduced pressure.

-

Acid-Base Partitioning for Alkaloid Enrichment

-

Suspend the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.

-

Perform liquid-liquid partitioning with a non-polar solvent such as dichloromethane (DCM) or chloroform to remove neutral and acidic compounds. The protonated alkaloids will remain in the acidic aqueous layer.

-

Separate the aqueous layer and basify it with a 10% ammonium hydroxide (NH₄OH) solution to a pH of 9-10.

-

Extract the liberated free-base alkaloids from the basified aqueous layer with DCM or chloroform.

-

Combine the organic layers containing the alkaloids and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the dried organic extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions with similar TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions using pTLC or preparative HPLC to isolate individual compounds.

-

For HPLC, a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used for alkaloid separation.

-

Structure Elucidation

The chemical structure of the isolated pure compound can be determined using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To determine the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of certain chromophores.

Data Presentation: Representative Quantitative Data

The following table provides a hypothetical summary of quantitative data that would be collected during an isolation process. This serves as a template for researchers to structure their findings.

| Parameter | Value |

| Plant Material | |

| Species | Micromelum minutum |

| Part Used | Leaves |

| Dry Weight | 1.0 kg |

| Extraction | |

| Solvent | Methanol |

| Method | Maceration |

| Crude Extract Yield | 85.0 g |

| Yield (%) | 8.5% |

| Acid-Base Partitioning | |

| Crude Alkaloid Fraction Yield | 2.5 g |

| Yield (%) from Crude Extract | 2.94% |

| Column Chromatography | |

| Adsorbent | Silica Gel (230-400 mesh) |

| Elution Solvents | Hexane:Ethyl Acetate (Gradient) |

| Number of Major Fractions | 5 |

| Preparative HPLC | |

| Column | C18 (250 x 10 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Yield of Pure Compound X | 15 mg |

| Purity (by analytical HPLC) | >98% |

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates the general workflow for the isolation of alkaloids from a plant source.

Logical Relationship in Natural Product Drug Discovery

This diagram shows the logical progression from natural product isolation to potential drug development.

References

physical and chemical properties of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. Due to the limited availability of specific experimental data in the public domain, this document consolidates the existing information and highlights areas where further research is needed. This compound is a naturally occurring quinoline alkaloid found in plants of the Micromelum genus.[1][]

Core Compound Properties

This compound, with the CAS Number 73281-83-1, is a heterocyclic compound with a molecular formula of C₁₂H₁₁NO₃.[3] Below is a summary of its key identifiers and calculated physical properties.

| Identifier | Value | Reference |

| IUPAC Name | 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [] |

| CAS Number | 73281-83-1 | [3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Exact Mass | 217.0739 g/mol | [3] |

| InChIKey | RDEXTEPFIVECBD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | [] |

Physicochemical Data

While experimental data for some properties are not available, the following table summarizes the available and predicted physicochemical characteristics of the compound. It is noteworthy that specific experimental values for melting point, pKa, and aqueous solubility are not found in the reviewed literature. The compound is described as a powder in its solid form.[]

| Property | Value | Notes | Reference |

| Physical State | Powder | --- | [] |

| Boiling Point | 352.7 ± 42.0 °C at 760 mmHg | Predicted | [3] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted | [3] |

| Flash Point | 167.1 ± 27.9 °C | Predicted | [3] |

| Refractive Index | 1.609 | Predicted | [3] |

| Polar Surface Area | 59.3 Ų | Predicted | [3] |

| XLogP3 | 1.62 | Predicted | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Qualitative |

Spectral Data

Detailed spectral data for this compound is not fully available. However, information on the 13C NMR of its ethyl ester derivative has been reported. The full spectral characterization of the parent carboxylic acid is an area requiring further investigation.

| Spectrum Type | Available Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data for the ethyl ester (this compound, ethyl ester) is available but not for the carboxylic acid. |

| Infrared (IR) | Data not available |

| Mass Spectrometry (MS) | Data not available |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature. However, general methods for the synthesis of quinoline-4-carboxylic acids are known. One common approach is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound.

As this compound is a natural product isolated from Micromelum sp., an alternative to chemical synthesis is extraction from its natural source. A general workflow for such a process is outlined below.

General Workflow for Isolation from Micromelum sp.

Caption: A generalized workflow for the isolation and characterization of natural products.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of quinoline alkaloids, particularly those isolated from the Micromelum genus, are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The potential mechanisms of action for quinoline alkaloids are diverse and can involve interactions with various cellular targets. Further research is required to elucidate the specific biological profile and mechanism of action of this particular compound.

Potential Areas of Biological Investigation

Caption: Logical relationships for investigating the biological activity of the compound.

Conclusion

This compound is a natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties. Significant gaps in the experimental data, including a specific synthesis protocol, detailed spectral analyses, and comprehensive biological activity studies, highlight the need for further research to fully characterize this compound and explore its potential applications in drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, a naturally occurring quinolone alkaloid. This document details the spectroscopic data, experimental protocols, and a plausible synthetic pathway, presenting a complete picture of its molecular identity for researchers in drug discovery and chemical synthesis.

Compound Identity and Properties

This compound is a quinolone derivative with the molecular formula C₁₂H₁₁NO₃ and a CAS Registry Number of 73281-83-1.[1] It has been identified as a natural product isolated from plants of the Micromelum genus, a member of the Rutaceae family. Quinolone alkaloids from this genus are known for their diverse biological activities. While the specific biological signaling pathways of this compound are not extensively documented in publicly available literature, related quinolone carboxylic acids have shown a range of activities, including antibacterial and anticancer properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | |

| CAS Number | 73281-83-1 | [1] |

| Natural Source | Micromelum sp. |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound can be definitively established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available spectra for this specific compound is limited, the following sections outline the expected data based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, the two methyl groups, and the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following regions:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | m | 4H |

| N-CH₃ | ~3.7 | s | 3H |

| C-CH₃ | ~2.5 | s | 3H |

| COOH | > 10 | br s | 1H |

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule. For comparison, the known ¹³C NMR data for the ethyl ester of the target molecule, this compound, ethyl ester, can be referenced.[2][3] The expected chemical shifts for the carboxylic acid are as follows:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165-175 |

| C=O (Quinoline) | ~170-180 |

| Aromatic Carbons | ~115-145 |

| C-3 | ~110-120 |

| C-2 | ~150-160 |

| N-CH₃ | ~30-40 |

| C-CH₃ | ~15-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinolone carbonyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=O stretch (Quinoline) | 1640-1680 |

| C=C stretch (Aromatic) | 1500-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 217, corresponding to its molecular weight.

Experimental Protocols

This section details the general procedures for the characterization and a plausible synthesis of this compound.

General Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Proposed Synthesis: Gould-Jacobs Reaction

A plausible synthetic route to the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core is the Gould-Jacobs reaction.[4][5][6][7] This classic method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Step 1: Condensation of N-methyl-o-toluidine with Diethyl ethoxymethylenemalonate (DEEM) N-methyl-o-toluidine is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the reactants, often without a solvent, to form the intermediate diethyl ((methyl(o-tolyl)amino)methylene)malonate.

Step 2: Thermal Cyclization The intermediate from Step 1 is heated to a high temperature (typically >250 °C) in a high-boiling point solvent such as diphenyl ether. This induces an intramolecular cyclization to form the quinolone ring system, yielding ethyl 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like HCl. This step yields the final product, this compound.

Visualizations

The following diagrams illustrate the structure elucidation workflow and the proposed synthetic pathway.

Caption: Workflow for the structure elucidation of the target compound.

References

- 1. chemfaces.com [chemfaces.com]

- 2. Isolation and structure characterization of cytotoxic alkaloids from Micromelum integerrimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

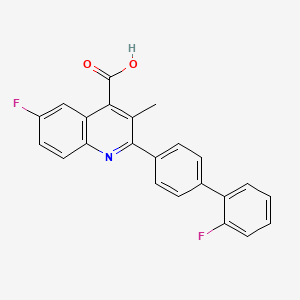

The Diverse Biological Activities of Quinolinecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinolinecarboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent chemical tractability of the quinoline scaffold allows for a wide array of structural modifications, leading to the development of potent agents for various therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of quinolinecarboxylic acid derivatives, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising field.

Anticancer Activity

Quinolinecarboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes essential for cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Mechanisms of Anticancer Activity

The anticancer effects of quinolinecarboxylic acid derivatives are attributed to several key mechanisms:

-

Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes that are critical for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells. Inhibition of DHODH by quinolinecarboxylic acid derivatives depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell growth.

-

Induction of Apoptosis: Many quinolinecarboxylic acid derivatives induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at various phases, such as G2/M or S phase, preventing cancer cells from completing cell division.

Quantitative Anticancer Activity Data

The anticancer potency of various quinolinecarboxylic acid derivatives has been quantified using half-maximal inhibitory concentration (IC50) values against numerous cancer cell lines. A summary of representative data is presented below.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gemifloxacin | SW480 (colorectum) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | HCT116 (colorectum) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | CACO2 (colorectum) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | PANC1 (pancreatic) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | PC3 (prostate) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | T47D (mammary) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | A375 (lung) | Not specified, but showed exceptional antiproliferation | [1] |

| Gemifloxacin | A549 (melanoma) | Not specified, but showed exceptional antiproliferation | [1] |

| Kynurenic acid (hydrate) | MCF7 (mammary) | Remarkable growth inhibition | [1] |

| Quinoline-2-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |

| Quinoline-2-carboxylic acid | HELA (cervical) | Significant cytotoxicity | [1] |

| Quinoline-4-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |

| Quinoline-3-carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (mammary) | Remarkable growth inhibition | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the quinolinecarboxylic acid derivatives to the wells and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antibacterial Activity

Quinolonecarboxylic acids are a well-established class of antibacterial agents, with several compounds clinically used to treat a variety of bacterial infections. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Mechanism of Antibacterial Activity

The bactericidal effect of quinolonecarboxylic acids is primarily due to their interaction with the bacterial DNA gyrase-DNA complex. This interaction stabilizes the complex, leading to the accumulation of double-strand DNA breaks, which is lethal to the bacteria.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of quinolinecarboxylic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a bacterium.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 | MRSA | 15.62 | [2] |

| Compound 3 | MRSA | 15.62 | [2] |

| Compound 1 | MDR E. coli | 7.81 | [2] |

| Compound 3 | MDR E. coli | 7.81 | [2] |

| Norfloxacin | Enteric gram-negative bacteria | Potent activity | [3] |

| Ciprofloxacin | Enteric gram-negative bacteria | Potent activity | [3] |

| Ofloxacin | Enteric gram-negative bacteria | Potent activity | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that prevents visible bacterial growth after incubation.

Procedure:

-

Prepare Dilutions: Prepare two-fold serial dilutions of the quinolinecarboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Antiviral Activity

Certain quinolinecarboxylic acid derivatives have demonstrated promising antiviral activity against a range of viruses. A key mechanism of action for some of these compounds is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).

Mechanism of Antiviral Activity via DHODH Inhibition

By targeting a host cell enzyme rather than a viral protein, these compounds have the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[4][5] DHODH is crucial for the de novo synthesis of pyrimidines, which are essential for the replication of both DNA and RNA viruses.[4]

Quantitative Antiviral Activity Data

The antiviral potency is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

| Derivative | Virus | EC50 | Reference |

| C44 | VSV | 2 nM | [6] |

| C44 | WSN-Influenza | 41 nM | [6] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.

Procedure:

-

Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the quinolinecarboxylic acid derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to an untreated virus control and determine the EC50 value.

Anti-inflammatory Activity

Quinolinecarboxylic acid derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Mechanism of Anti-inflammatory Activity via NF-κB Inhibition

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[7] Quinolinecarboxylic acid derivatives can inhibit this pathway, leading to a reduction in the inflammatory response.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative | Assay | Cell Line | IC50 | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [1] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [1] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Procedure:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with LPS in the presence of various concentrations of the quinolinecarboxylic acid derivative.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the supernatant.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production and determine the IC50 value.

References

Technical Guide: 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid (CAS 73281-83-1)

Disclaimer: This document provides a summary of the publicly available information on CAS 73281-83-1. A comprehensive review of scientific literature reveals a significant lack of in-depth studies on the specific biological properties, mechanism of action, and experimental uses of this particular compound. The information presented herein is based on data for the broader class of quinoline carboxylic acids and related natural products. All applications of this compound should be considered for research purposes only, and further investigation is required to fully characterize its pharmacological profile.

Introduction

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a quinolone derivative. The quinolone scaffold is a prominent feature in a wide array of bioactive compounds with significant applications in medicinal chemistry.[1] Compounds within this class have been investigated for a variety of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This particular compound is also identified as a natural product that can be isolated from plants of the Micromelum genus, which are known to produce a variety of alkaloids with diverse biological activities.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 73281-83-1 | ChemFaces[3] |

| Molecular Formula | C₁₂H₁₁NO₃ | ChemFaces[3] |

| Molecular Weight | 217.22 g/mol | ChemFaces[3] |

| Physical Description | Powder | ChemFaces[3] |

| Purity | ≥98% (as supplied by vendors) | ChemFaces[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[3] |

Potential Biological Activities and Uses (Inferred from Structural Class)

While specific biological data for CAS 73281-83-1 is not available, the quinoline-3-carboxylic acid motif is associated with a broad range of biological activities. These activities provide a basis for potential areas of research for this compound.

-

Antiproliferative and Cytotoxic Activity: Derivatives of quinoline carboxylic acid have demonstrated growth inhibition capabilities against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[1][4] The proposed mechanism for some of these compounds involves the chelation of divalent metals.[1]

-

Anti-inflammatory Activity: Certain quinoline carboxylic acids have shown appreciable anti-inflammatory properties in cellular models, such as in lipopolysaccharide (LPS) induced inflammation in macrophage cell lines.[1]

-

Antibacterial Activity: The 4-quinolone-3-carboxylic acid core is the foundational structure for quinolone antibiotics. Modifications to this scaffold have led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[5]

-

Protein Kinase Inhibition: Some derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer.[6]

The genus Micromelum, from which this compound can be isolated, is a source of various alkaloids, including carbazole and quinolone alkaloids, that exhibit a wide spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[7][8]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the scientific literature. However, general synthetic routes for related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been described. A common approach involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by a cyclization reaction.

General Experimental Protocol for Synthesis of a Quinolone-3-Carboxylic Acid Derivative (Illustrative Example):

A representative synthesis for a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, involves the following key steps. This protocol is for a different molecule and should be adapted and optimized for the synthesis of CAS 73281-83-1.

-

Acid Chloride Formation: The starting quinoline-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.

-

Amide Formation: The acid chloride is then reacted with an amino acid (e.g., glycine or D-glutamic acid) to form an amide derivative.

-

Further Modification (if required): The resulting carboxamide can be further modified. For example, reaction with diazomethane followed by HCl gas can yield a chloromethyl ketone derivative.[9]

Due to the lack of specific experimental data for CAS 73281-83-1, no detailed protocols for biological assays or mechanism-of-action studies can be provided.

Signaling Pathways and Experimental Workflows (Hypothetical)

Given the absence of data on the mechanism of action for this compound, it is not possible to create accurate diagrams of signaling pathways or experimental workflows.

Should this compound be investigated for its potential as a protein kinase CK2 inhibitor, a logical experimental workflow would be as follows:

Caption: Hypothetical workflow for evaluating a quinoline carboxylic acid derivative as a potential kinase inhibitor.

Conclusion

This compound (CAS 73281-83-1) is a quinolone derivative and a natural product with limited characterization in the public scientific domain. While its structural class is associated with a wide range of important pharmacological activities, including anticancer and anti-inflammatory effects, there is a notable absence of specific data for this compound. Researchers and drug development professionals are encouraged to undertake foundational studies to determine its biological activity, mechanism of action, and potential therapeutic uses. The information provided in this guide serves as a starting point for inquiry, based on the properties of related compounds.

References

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemfaces.com [chemfaces.com]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sid.ir [sid.ir]

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery of Novel Quinoline-Based Agents

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. Its versatile nature allows for a wide range of chemical modifications, leading to the development of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of recent advancements in the discovery and development of novel quinoline-based compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in this dynamic field.

Quinoline-Based Agents in Oncology

The quest for more effective and targeted cancer therapies has led to significant interest in quinoline derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and arrest of the cell cycle.[1][2]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the in vitro anticancer activities of several novel quinoline-based compounds.

Table 1: Anticancer Activity of Quinoline-Chalcone Hybrids [3]

| Compound | Cancer Cell Line | IC50 (µM) |

| 33 | MCF-7 (Breast) | 37.07 nM (as EGFR inhibitor) |

| 34 | HeLa (Cervical) | - |

| 39 | A549 (Lung) | 1.91 |

| 40 | K-562 (Leukemia) | 5.29 |

Table 2: Anticancer Activity of Quinoline-Sulfonamide Hybrids [4]

| Compound | C-32 (Melanoma) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |

| 3a | 12.4 ± 0.9 | 15.2 ± 1.1 | 18.7 ± 1.5 |

| 3b | 10.1 ± 0.8 | 13.5 ± 1.0 | 16.4 ± 1.3 |

| 3c | 8.9 ± 0.7 | 11.2 ± 0.9 | 14.1 ± 1.1 |

| Cisplatin | 1.8 ± 0.1 | 3.2 ± 0.2 | 2.5 ± 0.2 |

| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 |

Table 3: Antiproliferative Activity of 4-Amino-7-Substituted Quinoline Derivatives against MCF-7 (Breast Cancer) [5]

| Compound | Potency Compared to Doxorubicin |

| 37 | ~2-3x more potent |

| 38 | ~2-3x more potent |

| 39 | ~2-3x more potent |

| 40 | ~2-3x more potent |

Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives often target critical signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for the rational design of new and more effective anticancer agents.

A significant number of quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[6] The PI3K/Akt/mTOR and Ras/Raf/MEK pathways are two of the most frequently targeted cascades.[7]

Experimental Protocols: Anticancer Activity Assessment

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Quinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoline derivative and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell lines

-

Quinoline derivative

-

PBS (phosphate-buffered saline)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[8]

Quinoline-Based Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[1]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 4: Antibacterial Activity of Novel Quinoline-Sulfonamide Hybrids [9]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| QS-1 | 8 | 16 |

| QS-5 | 4 | 8 |

| QS-9 | 2 | 4 |

Table 5: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [10]

| Compound | C. neoformans MIC (µg/mL) | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |

| 7b | 31.25 | 2 | 10 |

| 7c | 15.6 | >250 | 62.5 |

| 7d | 15.6 | >250 | 62.5 |

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains

-

Quinoline derivative stock solution

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[9]

Neuroprotective Potential of Quinoline Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing health challenge. Quinoline derivatives have demonstrated promising neuroprotective effects, often through their antioxidant and anti-inflammatory properties.[11]

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of quinoline derivatives has been evaluated in various preclinical models.

Table 6: Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a Rat Model of Cerebral Ischemia/Reperfusion [11]

| Parameter | Control Group | CIR Group | CIR + DHQ (50 mg/kg) |

| Infarct Volume (mm³) | 0 | 245 ± 25 | 110 ± 15 |

| Neurological Deficit Score | 0 | 3.8 ± 0.4 | 1.9 ± 0.3 |

| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.3 | 1.8 ± 0.2 |

| Superoxide Dismutase (SOD) (U/mg protein) | 15.6 ± 1.2 | 8.2 ± 0.7 | 13.1 ± 1.1 |

| *p < 0.05 compared to CIR group |

Signaling Pathways in Neuroprotection

The neuroprotective effects of certain quinoline derivatives are mediated through the modulation of pathways involved in oxidative stress and inflammation. The p62/Keap1/Nrf2 pathway is a key regulator of the cellular antioxidant response.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

96-well plates

-

Cell culture medium

-

Quinoline derivative

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

MTT solution

-

Solubilization solution

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

-

Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA). Include control wells (untreated, toxin only, compound only).

-

Incubate for 24-48 hours.

-

Assess cell viability using the MTT assay as described in section 1.3.1.[11]

Synthesis of Quinoline Derivatives

Several classical methods are employed for the synthesis of the quinoline scaffold, each offering a route to differently substituted derivatives.

Overview of Synthetic Methodologies

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12]

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[12]

-

Friedländer Synthesis: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12]

Experimental Protocol: Example of a Friedländer-type Synthesis

This protocol describes a general procedure for the synthesis of a quinoline derivative via a Friedländer-type reaction.

Materials:

-

2-aminobenzophenone

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.

-

Add powdered potassium hydroxide to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, and neuroprotective applications, underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the current landscape, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action. It is hoped that this resource will empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of quinoline-based compounds and contribute to the development of the next generation of innovative medicines.

References

- 1. ijmphs.com [ijmphs.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

Preliminary Bioactivity Screening of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary bioactivity screening strategy for the natural product 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. This compound belongs to the quinolone class of alkaloids, a group known for a wide spectrum of pharmacological activities. Due to the limited specific bioactivity data available for this particular molecule, this guide proposes a tiered screening approach based on the known activities of structurally related compounds. The core of this preliminary screening will focus on evaluating its potential antibacterial, anticancer, and specific enzyme inhibitory activities. Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to facilitate a structured and efficient preliminary assessment of the compound's therapeutic potential.

Introduction

This compound is a naturally occurring alkaloid that has been isolated from Micromelum sp.[1][2]. The quinolone scaffold is a well-established pharmacophore present in numerous synthetic and natural bioactive compounds, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory and enzyme inhibition.[3][4] Given the structural features of the target compound, a preliminary screening approach is warranted to elucidate its potential biological functions. This guide details a workflow for an initial bioactivity assessment, focusing on three key areas with a high probability of activity based on the quinolone core:

-

Antibacterial Activity: Quinolones are famously known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

Anticancer (Cytotoxic) Activity: Many quinolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5]

-

Enzyme Inhibition: Specifically, the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a target for quinoline-based compounds and is a validated target in cancer and autoimmune diseases.[6][7]

This document provides standardized protocols for these initial screens, designed to yield quantitative data for go/no-go decisions in a drug discovery pipeline.

Proposed Screening Workflow

A logical, tiered approach is recommended to efficiently screen the bioactivity of this compound. The workflow begins with broad-spectrum antibacterial and general cytotoxicity assays, followed by a more specific enzyme inhibition assay if promising activity is observed.

Experimental Protocols

Antibacterial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

-

Test Compound: this compound

-

Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive Control: Ciprofloxacin

-

Negative Control: DMSO (or solvent used to dissolve the test compound)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions, positive control, and negative control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, providing an indication of cytotoxicity.[8]

Materials:

-

Test Compound

-

Human Cancer Cell Line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Positive Control: Doxorubicin

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the wells. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.[9]

Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH) Assay

This biochemical assay measures the inhibitory effect of the compound on purified human DHODH enzyme activity by monitoring the reduction of an artificial electron acceptor.[2][6]

Materials:

-

Test Compound

-

Recombinant human DHODH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

L-Dihydroorotic acid (DHO) - substrate

-

2,6-dichloroindophenol (DCIP) - electron acceptor

-

Coenzyme Q10 (CoQ10)

-

Positive Control: Brequinar

-

96-well microplate

-

Spectrophotometer (plate reader) capable of kinetic measurements at ~600-650 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, CoQ10, and DCIP.

-

Inhibitor Addition: Add various concentrations of the test compound to the wells. Include vehicle (DMSO) and positive controls.

-

Enzyme Addition: Add the recombinant DHODH enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[10]

-

Reaction Initiation: Initiate the reaction by adding the substrate, DHO.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at ~600-650 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the screening assays should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 1: Antibacterial Activity (MIC)

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | |

| This compound | E. coli | |

| Ciprofloxacin (Control) | S. aureus |

| Ciprofloxacin (Control) | E. coli | |

Table 2: Anticancer Cytotoxicity (IC₅₀)

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa | |

| This compound | MCF-7 | |

| Doxorubicin (Control) | HeLa |

| Doxorubicin (Control) | MCF-7 | |

Table 3: DHODH Enzyme Inhibition (IC₅₀)

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| This compound | Human DHODH |

| Brequinar (Control) | Human DHODH | |

Signaling Pathway Visualization

Quinolone derivatives have been shown to inhibit DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[6]

Conclusion

The proposed preliminary screening cascade provides a robust framework for the initial bioactivity assessment of this compound. By systematically evaluating its antibacterial, cytotoxic, and specific enzyme-inhibitory properties, researchers can efficiently gather the necessary data to justify further investigation into its mechanism of action and potential as a therapeutic lead compound. The detailed protocols and structured data presentation formats are designed to ensure reproducibility and clarity in the early stages of the drug discovery process.

References

- 1. Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Antibacterial Activities of Selected Pure Compounds Isolated from Gut Bacteria of Animals Living in Polluted Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dimethylquinolin-4-one-3-carboxylic Acid: A Technical Guide for Researchers

An In-depth Review of a Promising Scaffold in Chemical Biology and Drug Discovery

Introduction:

1,2-Dimethylquinolin-4-one-3-carboxylic acid is a heterocyclic organic compound belonging to the quinolinone class of molecules. The quinolinone scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. While specific research on 1,2-Dimethylquinolin-4-one-3-carboxylic acid is not extensively documented in publicly available literature, its structural similarity to well-studied quinolin-4-one-3-carboxylic acids allows for informed postulation of its potential physicochemical properties, synthesis, and biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this chemical entity, drawing parallels from the broader class of quinolin-4-one derivatives to infer its potential applications and guide future research.

Physicochemical Properties

Based on its chemical structure, 1,2-Dimethylquinolin-4-one-3-carboxylic acid is expected to be a crystalline solid with limited solubility in water and better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

| Property | Predicted Value/Information | Source |

| CAS Number | 73281-83-1 | Vendor Information |

| Molecular Formula | C₁₂H₁₁NO₃ | Vendor Information |

| Molecular Weight | 217.224 g/mol | Vendor Information |

| Appearance | Powder | Vendor Information |

| Purity | 95% - 99% | Vendor Information |

| Solubility | Soluble in DMSO and other organic solvents | General knowledge of similar compounds |

Synthesis of Quinolone-4-one-3-carboxylic Acid Derivatives

The synthesis of the quinolin-4-one core is a well-established area of organic chemistry. One of the most common and versatile methods for synthesizing 4-hydroxyquinoline-3-carboxylates, which are precursors to N-alkylated quinolin-4-one-3-carboxylic acids, is the Gould-Jacobs reaction . This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. Subsequent hydrolysis of the ester and N-alkylation would yield the target compound.

Hypothetical Synthesis Workflow for 1,2-Dimethylquinolin-4-one-3-carboxylic Acid:

The Pharmacological Potential of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential pharmacological relevance of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid. While specific research on this exact molecule is limited, its core structure, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is a cornerstone in medicinal chemistry. This scaffold is the foundation for the highly successful quinolone class of antibiotics and has demonstrated significant potential in the development of anticancer and anti-inflammatory agents. This document synthesizes the known biological activities, mechanisms of action, and synthetic pathways associated with this chemical class to project the potential therapeutic applications of its N,C-dimethylated derivative.

Introduction to the 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid motif is a privileged scaffold in drug discovery.[1] Its rigid, planar structure, coupled with the carboxylic acid at the 3-position and the ketone at the 4-position, allows for critical interactions with various biological targets, including enzymes and DNA.[1] The first-generation quinolone, nalidixic acid, established the antibacterial prowess of this class, which was significantly expanded with the introduction of fluoroquinolones like ciprofloxacin.[2][3] Beyond their antibacterial utility, derivatives have been investigated for a range of therapeutic applications.[4]

The specific compound, this compound, has been identified as a natural alkaloid isolated from the plant species Micromelum sp.[5] The presence of methyl groups at the N-1 and C-2 positions differentiates it from many common synthetic quinolones and may influence its pharmacokinetic profile and target interactions. This guide will extrapolate from the broader family of quinolones to discuss its potential pharmacological relevance.

Potential Pharmacological Applications

Antibacterial Activity

The most established role for the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is in antibacterial therapy.[1] Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8]

Mechanism of Action: These drugs stabilize the enzyme-DNA complex, which normally introduces transient double-strand breaks to manage DNA topology.[7][9] By inhibiting the ligase activity of these enzymes, quinolones convert them into cellular toxins that lead to irreversible chromosome fragmentation and cell death.[2][6] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[10] The interaction is mediated by a water-metal ion bridge involving the C3-carboxyl and C4-carbonyl groups of the quinolone scaffold.[7]

Quantitative Data: The antibacterial potency of quinolone derivatives is typically measured by their Minimum Inhibitory Concentration (MIC). While data for the specific title compound is unavailable, related molecules show potent activity.

| Compound/Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid (21) | S. aureus, P. aeruginosa | Potent | [11] |

| 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (Norfloxacin) | Gram-positive & Gram-negative | Potent | [12] |

Anticancer Activity

Derivatives of the 4-oxoquinoline scaffold have shown promising anticancer activity.[13] This activity is often attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial gyrase and crucial for managing DNA topology during replication in cancer cells.[13]

Mechanism of Action: Similar to their antibacterial counterparts, these compounds can act as topoisomerase "poisons," trapping the enzyme on the DNA, leading to permanent double-strand breaks and inducing apoptosis in rapidly dividing cancer cells.[13] Some derivatives, like voreloxin, function as DNA intercalating agents that disrupt topoisomerase II function.[13]

Quantitative Data: The cytotoxic effects of these compounds are evaluated using metrics like the half-maximal inhibitory concentration (IC50).

| Compound/Class | Cell Line | IC50 (µM) | Reference |

| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric | Significant cytotoxic activity | [13] |

| 2,4-disubstituted quinoline-3-carboxylic acids (2f, 2l) | MCF-7, K562 | Micromolar inhibition, selective | [14] |

| Quinolone-related carboxylic acids | MCF7, HELA | Remarkable growth inhibition | [15] |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.[16][17] These compounds have been shown to modulate key inflammatory pathways.

Mechanism of Action: Certain derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[16][17] This effect is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[16][17]

Quantitative Data: The anti-inflammatory activity is assessed by measuring the inhibition of cytokine release.

| Compound/Class | Assay | Result | Reference |

| 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (13a) | LPS-induced IL-6 and TNF-α expression in J774A.1 cells | Significant inhibition | [16][17] |

| Quinolone-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [15] |

Experimental Protocols: Synthesis

The synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold can be achieved through several established methods. The Gould-Jacobs reaction is a classic and widely used approach.[4]

General Synthesis via Gould-Jacobs Reaction